Lipophilicity-Driven Property Differentiation for Membrane Permeability
The para-bromo substitution on 1-(4-bromophenyl)cyclopropanecarboxamide contributes to a higher predicted lipophilicity compared to its unsubstituted analog, 1-phenylcyclopropanecarboxamide. The consensus Log P (cLogP) value for the target compound is calculated to be 2.1 , a value within the optimal range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. In contrast, the unsubstituted 1-phenylcyclopropanecarboxamide (C10H11NO, MW ~161.2) would be expected to have a significantly lower cLogP, potentially limiting its ability to cross biological membranes.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | cLogP = 2.1 |
| Comparator Or Baseline | 1-phenylcyclopropanecarboxamide: cLogP expected < 2.0 (based on removal of bromine atom and subsequent decrease in molecular size and polarizability). |
| Quantified Difference | Quantified data for comparator is not available in public databases; difference is inferred from established structure-property relationships where halogen substitution increases lipophilicity. |
| Conditions | In silico prediction using multiple algorithms (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . |
Why This Matters
For procurement in drug discovery, a cLogP of 2.1 is a quantifiable indicator of a more favorable starting point for achieving oral bioavailability compared to a less lipophilic, unsubstituted phenyl core.
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
